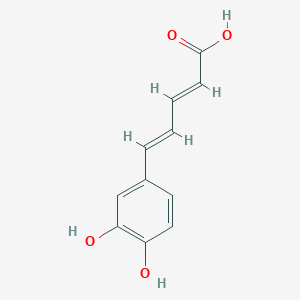
5-(3,4-DIHYDROXYPHENYL)PENTA-2,4-DIENOIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,4E)-5-(3,4-Dihydroxyphenyl)-2,4-pentadienoic acid is a compound characterized by its conjugated diene structure and the presence of two hydroxyl groups on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-5-(3,4-Dihydroxyphenyl)-2,4-pentadienoic acid typically involves the use of starting materials such as 3,4-dihydroxybenzaldehyde and malonic acid. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions often include the use of a base such as piperidine and a solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality (2E,4E)-5-(3,4-Dihydroxyphenyl)-2,4-pentadienoic acid.
Análisis De Reacciones Químicas
Types of Reactions
(2E,4E)-5-(3,4-Dihydroxyphenyl)-2,4-pentadienoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The conjugated diene system can be reduced to yield saturated derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Saturated derivatives of the original compound.
Substitution: Ester or ether derivatives, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(2E,4E)-5-(3,4-Dihydroxyphenyl)-2,4-pentadienoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2E,4E)-5-(3,4-Dihydroxyphenyl)-2,4-pentadienoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups on the phenyl ring can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Cinnamic acid: Similar structure but lacks the hydroxyl groups on the phenyl ring.
Ferulic acid: Contains a methoxy group in addition to the hydroxyl groups.
Coumaric acid: Similar structure but with only one hydroxyl group on the phenyl ring.
Uniqueness
(2E,4E)-5-(3,4-Dihydroxyphenyl)-2,4-pentadienoic acid is unique due to its conjugated diene system and the presence of two hydroxyl groups on the phenyl ring. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propiedades
Número CAS |
110501-70-7 |
|---|---|
Fórmula molecular |
C11H10O4 |
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
(2E,4E)-5-(3,4-dihydroxyphenyl)penta-2,4-dienoic acid |
InChI |
InChI=1S/C11H10O4/c12-9-6-5-8(7-10(9)13)3-1-2-4-11(14)15/h1-7,12-13H,(H,14,15)/b3-1+,4-2+ |
Clave InChI |
QJTJIOCQLSVOMY-ZPUQHVIOSA-N |
SMILES |
C1=CC(=C(C=C1C=CC=CC(=O)O)O)O |
SMILES isomérico |
C1=CC(=C(C=C1/C=C/C=C/C(=O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C=CC=CC(=O)O)O)O |
Sinónimos |
2,4-Pentadienoic acid, 5-(3,4-dihydroxyphenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















